molecular formula C9H10ClNO3 B2629710 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride CAS No. 1423032-17-0

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride

Cat. No.: B2629710
CAS No.: 1423032-17-0
M. Wt: 215.63
InChI Key: URRHEPFGYKFEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride” is a chemical compound that is used in various scientific research areas due to its versatile properties. It is also known as 8-Carboxy-3,4-dihydro-3-oxo-2H-1,4-benzoxazine, 8-Carboxy-3,4-dihydro-3-oxo-2H-benzo [b] [1,4]oxazine .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in the literature . One efficient method involves the Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . Another method involves the condensation of salicylamide with various aldehydes and ketones .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H7NO4 . The InChI code is 1S/C9H7NO4/c11-7-4-14-8-5 (9 (12)13)2-1-3-6 (8)10-7/h1-3H,4H2, (H,10,11) (H,12,13) .

Scientific Research Applications

Allelochemical Potential in Agriculture

Compounds similar to 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride, particularly those with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, have been widely studied in phytochemistry. These compounds, including DIBOA and DIMBOA isolated from the Poaceae family, exhibit significant biological properties like phytotoxicity, antimicrobial, antifeedant, antifungal, and insecticidal activities. The synthesis methods and the agronomic utility of these compounds, including their degradation and phytotoxicity in various systems, have been extensively researched. For instance, methodologies for obtaining certain lactams and malonamic acids, as well as aminophenoxazines, have been developed and refined for high yield and scalability, highlighting their potential utility in agriculture and related fields (Macias et al., 2006).

Pharmaceutical Applications

Benzoxazine derivatives, including those structurally similar to this compound, have been identified as potent antagonists in medical applications. For instance, certain benzoxazine derivatives have been recognized for their high potency as dual CysLT1 and CysLT2 antagonists, crucial for therapeutic interventions in specific medical conditions (Itadani et al., 2014).

Material Science Applications

In the realm of material science, benzoxazine derivatives have been synthesized for high-performance thermosetting systems. These systems, based on multifunctional benzoxazines, demonstrate enhanced thermal, viscoelastic, and mechanical properties compared to conventional polybenzoxazine. Such advancements underline the material's applicability in crafting robust and durable materials for various industrial applications (Gilbert et al., 2018).

Energy and Environmental Applications

In energy-related fields, innovative benzoxazine monomers, such as those incorporating sulfonic acid, have been synthesized for applications like proton exchange membranes in direct methanol fuel cells. These membranes exhibit high proton conductivity and low methanol permeability, essential for the efficient operation of fuel cells. Additionally, they show commendable mechanical, hydrolytic, and oxidative stability, marking their significance in sustainable energy technologies (Yao et al., 2014).

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7;/h1-3,10H,4-5H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRHEPFGYKFEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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